molecular formula C18H15NO5 B11496056 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11496056
M. Wt: 325.3 g/mol
InChI Key: PAMNHZAKAMTGMC-UHFFFAOYSA-N
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Description

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole moiety, which is known for its biological activity and potential therapeutic applications. The indole nucleus is a privileged structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the benzodioxole moiety and the subsequent coupling with the indole nucleus. One common method involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The resulting benzodioxole intermediate is then coupled with an indole derivative through a series of reactions, including Pd-catalyzed C-N cross-coupling .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions and reagents used in industrial settings can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, while the indole nucleus can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-3-HYDROXY-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of the benzodioxole and indole moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one

InChI

InChI=1S/C18H15NO5/c1-10-3-2-4-12-16(10)19-17(21)18(12,22)8-13(20)11-5-6-14-15(7-11)24-9-23-14/h2-7,22H,8-9H2,1H3,(H,19,21)

InChI Key

PAMNHZAKAMTGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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